molecular formula C33H29N7O B1666744 Akt1 and Akt2-IN-1 CAS No. 893422-47-4

Akt1 and Akt2-IN-1

Cat. No. B1666744
M. Wt: 539.6 g/mol
InChI Key: BTUWHHFNOHVCMQ-UHFFFAOYSA-N
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Description

Akt1 and Akt2 are part of a family of serine/threonine-protein kinases that regulate many processes including metabolism, proliferation, cell survival, growth, and angiogenesis . Akt1 has been suggested to play a role in cell-to-cell communication among nerve cells, neuronal survival, and the formation of memories . Akt2 is involved in processes like metabolism and cell survival .


Synthesis Analysis

Akt1 and Akt2 isoform-specific nanobodies have been developed and characterized . These nanobodies specifically interact with the Akt1 or Akt2 isoforms and should enable future studies of Akt1 and Akt2 isoform-specific functions .


Molecular Structure Analysis

Akt1 and Akt2 are highly complex targets as they come in three isoforms (AKT1, AKT2, and AKT3) which are highly homologous, yet non-redundant . The isoform-specific functions of the AKT kinases can be dependent on context (i.e., different types of cancer) and even opposed to one another .


Chemical Reactions Analysis

Akt1 and Akt2 are frequently over-activated in cancer and are associated with poor prognosis . They are central nodes in the PI3K/AKT/mTOR pathway, which regulates various processes considered to be hallmarks of cancer .


Physical And Chemical Properties Analysis

Akt1/Akt2-IN-1 is an allosteric inhibitor of Akt1 and Akt2 . It has been found to increase the activity of caspase-3, and inhibit the viability of a number of tumor cells .

Future Directions

The development and characterization of Akt1 and Akt2 isoform-specific nanobodies should enable future studies of Akt1 and Akt2 isoform-specific functions . Furthermore, for both isoforms, a nanobody has been obtained that interferes with the AKT-PIP3-interaction, an essential step in the activation of the kinase . This represents a new stepping stone towards unraveling AKT isoform-specific signaling .

properties

IUPAC Name

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N7O/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29/h1-13,16-17,20,25H,14-15,18-19,21H2,(H,35,41)(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUWHHFNOHVCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NN2)C3=CC=CC=N3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Akt1 and Akt2-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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